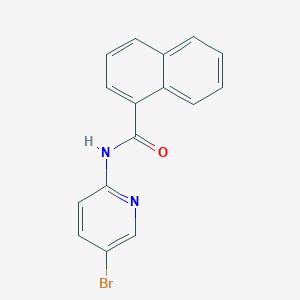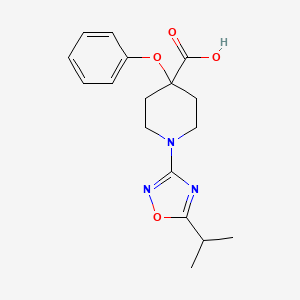![molecular formula C19H14ClNO3 B5357131 methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5357131.png)
methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate, also known as CMI or Compound 4, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole-based acryloyl derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell survival and proliferation. Additionally, this compound has been found to inhibit the replication of influenza A virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, the suppression of inflammation, and the inhibition of viral replication. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can prevent the growth and spread of cancer cells. Inflammatory cells, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which can contribute to the development of chronic inflammatory diseases. In viral infections, this compound has been found to inhibit the replication of several viruses by targeting the viral RNA polymerase.
実験室実験の利点と制限
One advantage of using methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate in lab experiments is that it has been shown to possess a wide range of biological activities, making it a versatile tool for studying various biological processes. Additionally, this compound has been found to be relatively non-toxic, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound has a relatively low solubility in water, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for research on methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate. One area of interest is the development of this compound-based anti-cancer drugs, which could be used to treat a variety of cancers. Another area of interest is the development of this compound-based anti-inflammatory drugs, which could be used to treat chronic inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could provide insights into the development of new drugs with similar biological activities. Finally, the development of new synthesis methods for this compound could improve the yield and purity of the compound, making it more accessible for use in lab experiments.
合成法
The synthesis of methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate involves the reaction of 2-chlorobenzaldehyde with methyl anthranilate in the presence of a Lewis acid catalyst, followed by a Claisen-Schmidt condensation with ethyl acetoacetate. The resulting intermediate is then subjected to a Michael addition reaction with 3-aminophenol, followed by a cyclization reaction to form the final product, this compound. The overall yield of this synthesis method is around 35%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
Methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In particular, this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. This compound has also been found to possess anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, this compound has been shown to exhibit anti-viral activity against several viruses, including influenza A virus and human rhinovirus, suggesting that it could be developed as a broad-spectrum antiviral drug.
特性
IUPAC Name |
methyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-24-19(23)15-12-21(17-9-5-3-7-14(15)17)18(22)11-10-13-6-2-4-8-16(13)20/h2-12H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYHEAWOYDVPIH-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid](/img/structure/B5357054.png)
![4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5357060.png)
![N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5357064.png)
![N-[4-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B5357076.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B5357086.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(methoxymethyl)cyclopentyl]-1H-pyrazole-3-carboxamide](/img/structure/B5357108.png)
![2-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-5-methylphenol](/img/structure/B5357114.png)
![N-(5-chloro-2-methylphenyl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5357120.png)


![methyl 2-methyl-6-oxo-7-[3-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5357129.png)
![1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5357139.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5357147.png)
![1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline](/img/structure/B5357157.png)